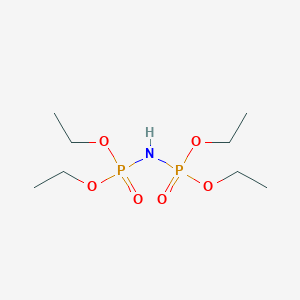

Tetraethyl imidodiphosphate

Description

Significance and Context in Organophosphorus Chemistry

Organophosphorus chemistry is a vast field that investigates organic compounds containing phosphorus. acs.org These compounds exhibit a wide range of properties and applications. acs.org Tetraethyl imidodiphosphate is significant within this context due to the presence of a P-N-P (phosphorus-nitrogen-phosphorus) linkage, which imparts specific chemical characteristics that differ from the more common P-O-P linkage found in pyrophosphates. escholarship.orgresearchgate.net The study of such imidodiphosphate esters contributes to a deeper understanding of bond-property relationships in organophosphorus compounds. nih.gov

The replacement of a bridging oxygen atom with a nitrogen atom can influence the compound's electronic properties, bond angles, and reactivity. escholarship.orgresearchgate.net Research into this compound and its derivatives helps to elucidate the effects of this substitution, providing a basis for the design of new reagents and catalysts. acs.orgresearchgate.net

Research Landscape and Key Areas of Investigation

The research landscape surrounding this compound is multifaceted, with investigations spanning synthetic methodology, structural analysis, and its application as a tool in biochemical studies. Key areas of investigation include:

Synthetic Routes: Developing efficient and atom-economical methods for the synthesis of this compound is a significant area of research. This includes the exploration of novel reaction pathways to improve yield and purity. acs.orgresearchgate.net

Structural and Spectroscopic Characterization: Detailed analysis of the molecular structure and spectroscopic properties of this compound is crucial for understanding its chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in this regard. acs.orgresearchgate.net

Precursor for Other Organophosphorus Compounds: this compound serves as a valuable precursor for the synthesis of other organophosphorus compounds, such as its silylated derivatives. acs.orgresearchgate.net

Biochemical and Enzymatic Studies: The structural similarity of the imidodiphosphate moiety to the pyrophosphate group allows this compound and its derivatives to be used as non-hydrolyzable analogs in the study of enzyme mechanisms, particularly those involving pyrophosphate. escholarship.orgnih.govmdpi.com

Detailed Research Findings

Scientific inquiry into this compound has yielded specific data regarding its synthesis and characterization.

An alternative and efficient synthesis route for this compound involves a phosphorazidate intermediate and the Staudinger reaction. acs.orgresearchgate.net This method is reported to be simpler, more atom-efficient, and provides the final compound in higher yield and purity compared to previous methods. acs.org One documented synthesis procedure involves the reaction of diethyl chlorophosphate with ammonia (B1221849) to form diethyl phosphoramidate, which is then further reacted to yield this compound. ethz.ch

Spectroscopic analysis has been vital in characterizing this compound. 15N and 17O NMR studies have been conducted to investigate the proton binding sites within the molecule. acs.orgresearchgate.net These studies have provided insights into the tautomeric structure of the compound in solution. acs.orgresearchgate.net The pKa of this compound has been measured to be 3.7. acs.org

Table 1: Spectroscopic and Physicochemical Data for this compound

| Property | Value/Observation | Reference |

| pKa | 3.7 | acs.org |

| 1H-15N Coupling Constant | ~70 Hz (for fully ionized sample) | acs.orgresearchgate.net |

| Tautomeric Structure | Exhibits an imido tautomeric structure in solution. | acs.orgresearchgate.net |

In the realm of biochemical research, this compound and its parent compound, imidodiphosphate (PNP), have been employed as mimics of pyrophosphate (PPi) to probe the mechanisms of enzymes such as DNA polymerase β and membrane pyrophosphatase. escholarship.orgresearchgate.netmdpi.com These studies leverage the fact that the P-N-P bond is more resistant to enzymatic cleavage than the P-O-P bond of pyrophosphate. escholarship.org For instance, the replacement of PPi with imidodiphosphate has been shown to have a profound effect on the rate of the reverse reaction (pyrophosphorolysis) catalyzed by DNA polymerase β. escholarship.orgresearchgate.net

While crystallographic structures of imidodiphosphate (PNP) have shown similar bond lengths and angles to pyrophosphate (PPi), solution NMR studies have indicated that the proton on the bridging nitrogen may reside on the phosphate (B84403) oxygens under certain conditions. nih.govacs.org The protonation state can be influenced by the presence of divalent metal ions. nih.gov

Structure

3D Structure

Properties

CAS No. |

2423-98-5 |

|---|---|

Molecular Formula |

C8H21NO6P2 |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

[(diethoxyphosphorylamino)-ethoxyphosphoryl]oxyethane |

InChI |

InChI=1S/C8H21NO6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-8H2,1-4H3,(H,9,10,11) |

InChI Key |

UBZAYQFNNNKKKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NP(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Catalyzed by or Involving Tetraethyl Imidodiphosphate

Insights into Organocatalytic Reaction Mechanisms

The rigid and well-defined architecture of imidodiphosphate-based catalysts, including tetraethyl imidodiphosphate, provides a confined chiral environment that is crucial for achieving high levels of stereoselectivity in a variety of organic reactions.

Brønsted Acid Catalysis via Confined Imidodiphosphate Architectures

Confined imidodiphosphate architectures are a cornerstone of asymmetric Brønsted acid catalysis. nih.gov The fundamental principle involves a proton acting as the activating agent, while the chiral, enantiopure anion of the imidodiphosphate facilitates enantiodifferentiation. nih.gov These catalysts feature a highly tunable active site and a broad acidity range, with pKa values in acetonitrile spanning from approximately 11 to less than 2. nih.govnih.gov This versatility allows for the activation of a wide array of substrates. nih.gov

The imidodiphosphoryl scaffold is a highly adaptable platform for designing Brønsted acids that combine enzyme-like substrate recognition with modular acidities. nih.gov This has enabled a variety of unique and previously inaccessible asymmetric catalytic reactions. nih.gov The formation of catalyst dimers in solution is a possibility for both standard and confined catalysts, and the spontaneity of this aggregation is dependent on factors such as solvent polarity, temperature, and the catalyst's architecture. rsc.org At low temperatures, this aggregation can significantly influence reaction kinetics and selectivity. rsc.org

Stereochemical Control and Enantioselective Transformations

The confined nature of imidodiphosphate catalysts is key to their ability to exert precise stereochemical control. By creating a sterically demanding and well-defined chiral pocket around the acidic proton, these catalysts can effectively discriminate between the prochiral faces of a substrate or the transition states leading to different stereoisomers. This has been successfully applied to a range of enantioselective transformations.

One notable application is in the enantioselective sulfoxidation of methyl n-propyl sulfide, where a highly confined imidodiphosphate catalyst achieved an enantiomeric ratio greater than 95:5. nih.govnih.gov This level of stereocontrol with a small and structurally simple substrate highlights the efficacy of the confined catalyst architecture. nih.gov

Mechanistic Studies of Cyclization Reactions (e.g., Intramolecular Carbonyl-Ene)

Imidodiphosphate catalysts have proven effective in mechanistic studies of cyclization reactions, such as the intramolecular carbonyl-ene reaction. In one study, a chiral imidodiphosphate catalyst was used to facilitate the intramolecular carbonyl-ene cyclization of olefinic aldehydes. organic-chemistry.org This reaction yielded various trans-3,4-disubstituted carbocyclic and heterocyclic five-membered rings with high yields and excellent diastereo- and enantioselectivities. organic-chemistry.org

The scope of this Brønsted acid-catalyzed reaction was initially focused on the formation of the kinetically favored five-membered rings, such as pyrrolidines, tetrahydrofurans, and cyclopentanes. nih.gov For some less activated substrates, the reaction times could be lengthy, indicating a delicate balance of substrate reactivity and catalyst activity. nih.gov

Sulfoxidation Mechanisms

The mechanism of sulfoxidation catalyzed by confined imidodiphosphate-based Brønsted acids involves the activation of an oxidizing agent by the acidic proton within the chiral pocket of the catalyst. This chiral environment then directs the transfer of the oxygen atom to one of the lone pairs of the prochiral sulfide, leading to the formation of a chiral sulfoxide. The high enantioselectivity observed in the sulfoxidation of methyl n-propyl sulfide underscores the ability of the confined imidodiphosphate scaffold to create a highly organized transition state that effectively controls the stereochemical outcome of the reaction. nih.govresearchgate.net

Biochemical Reaction Dynamics and Enzymatic Interactions

Beyond organocatalysis, imidodiphosphate analogs have been invaluable tools for probing the mechanisms of biochemical reactions, particularly those involving phosphoryl transfer.

DNA Polymerase Beta Reverse Reaction Kinetics and Equilibrium Perturbations

DNA polymerase beta (pol β) is a key enzyme in DNA repair that catalyzes both the forward reaction of DNA synthesis (nucleotidyl transfer) and the reverse reaction of pyrophosphorolysis. nih.govacs.org Under normal physiological conditions, the equilibrium of this reaction strongly favors DNA synthesis. nih.govacs.org However, the introduction of imidodiphosphate (PNP), an analog of pyrophosphate (PPi) where a bridging oxygen is replaced by an imido group, dramatically alters this equilibrium. nih.govnih.gov

Studies have shown that replacing PPi with PNP leads to a significant increase in the rate of the reverse reaction (pyrophosphorolysis), while the forward reaction (incorporation of the corresponding nucleotide analog, dGMPPNP) is substantially slower. nih.govacs.org Specifically, the reverse reaction rate was observed to increase by as much as 1000-fold, while the insertion of dGMPPNP was about 200 times slower than that of the natural dGTP. nih.govacs.org

This perturbation of the natural equilibrium results in a chemical equilibrium that strongly favors the reverse reaction. nih.govacs.org The equilibrium constant (Keq) for the reaction with the imido-analog was estimated to be approximately 0.002, a stark contrast to the equilibrium with natural substrates which heavily favors DNA synthesis. acs.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations suggest that the enhanced rate of the reverse reaction is, in part, due to the increased nucleophilicity of the reactive oxygen on the tautomeric form of imidodiphosphate. nih.govacs.org

| Parameter | Natural Substrates (dGTP/PPi) | Imido-Analogs (dGMPPNP/PNP) | Fold Change |

| Forward Reaction Rate (Insertion) | Fast | ~200-fold slower | Decrease |

| Reverse Reaction Rate (Pyrophosphorolysis) | Slow (~0.03 s⁻¹) | ~1000-fold faster | Increase |

| Chemical Equilibrium (Keq) | Strongly favors synthesis (Keq >> 1) | Strongly favors pyrophosphorolysis (Keq ≈ 0.002) | Shift |

Analysis of Nucleophilicity in Tautomeric Imidodiphosphate Species

The nucleophilicity of imidodiphosphate species is a critical factor in the mechanisms of reactions they participate in, such as the reverse reaction of DNA polymerase β. acs.org Computational studies, including Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, have shown that the tautomeric form of imidodiphosphate plays a significant role in its reactivity. acs.org Tautomerism in this context refers to the migration of a proton, which can alter the electronic environment and, consequently, the nucleophilic character of the molecule.

Research indicates that the unprotonated tautomeric conformation of an imidodiphosphate analog results in a higher negative charge on the nucleophilic oxygen center. acs.org This increased charge enhances the oxygen's nucleophilicity, making it a more effective agent for nucleophilic attack. acs.org The charge distribution is a key indicator of the substrate's reactivity. acs.org Theoretical frameworks using Hirshfeld charges derived from quantum mechanical calculations help quantify the reactivity of specific atoms within the molecule. acs.org

In a comparative computational analysis of pyrophosphate (PPi) and an imidodiphosphate analog (PNP), the charge on the nucleophilic oxygen was found to be highest when the imidodiphosphate was in its unprotonated tautomeric form. acs.org This suggests that this specific tautomer is the most potent candidate for initiating a nucleophilic attack. acs.org

| Species | Charge on Oβ,nu (Arbitrary Units) | Relative Nucleophilicity |

|---|---|---|

| Pyrophosphate (PPi) | Lowest | Lower |

| Imidodiphosphate (PNP) - Protonated | Intermediate | Intermediate |

| Imidodiphosphate (PNP) - Unprotonated Tautomer | Highest | Higher |

Protonation State Determination of Imidodiphosphate-Containing Substrates

The protonation state of the imide nitrogen in the P-N(H)-P bridge is fundamental to the molecule's interactions and function, particularly in biological systems. While imides are not typically acidic under mild conditions, the local environment can dictate whether the imide nitrogen is protonated or deprotonated. nih.gov

In many protein structures containing the non-hydrolyzable ATP analog adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMPPNP), the protonation state of the imide can be inferred from its hydrogen-bonding interactions. nih.gov When the chemical groups in contact with the imide nitrogen are capable of donating a proton but not accepting one (e.g., peptide amides, side chains of asparagine, glutamine, lysine, or arginine), it can be assumed that the imidodiphosphate imide is deprotonated and acting as a hydrogen-bond acceptor. nih.gov The deprotonated state is more analogous to the bridging oxygen in natural ATP, which does not carry a proton and can only accept hydrogen bonds. nih.gov

The acidity of the imidodiphosphate functional group, and thus its tendency to exist in a deprotonated state, can be tuned significantly by modifying its substituents. acs.orgnih.gov This has led to the development of a wide range of imidodiphosphate-based Brønsted acids with pKa values in acetonitrile (MeCN) spanning from approximately 11 to less than 2. acs.orgnih.govresearchgate.net The specific protonation state of an imidodiphosphate in a given solution is determined by the relationship between its pKa and the pH of the solution. utexas.edu When the pH is greater than the pKa, the deprotonated form will be the predominant species. utexas.edu

| PDB Entry | Protein Name | Hydrogen Bond Donor to Imide Nitrogen |

|---|---|---|

| 3FXX | Ephrin receptor 3 | Not specified |

| 1ANK | Casein kinase-1 | Lysine amine group |

| Multiple | Various Proteins | Peptide amides (N) |

| Multiple | Various Proteins | Asparagine side-chain amides (ND2) |

| Multiple | Various Proteins | Glutamine side-chain amides (NE2) |

Fundamental Reactivity of the Imidodiphosphate Functional Group

Hydrolytic Behavior Across pH Regimes

Imidodiphosphates are isosteres of pyrophosphates, where a bridging oxygen atom is replaced by an imido (-NH-) group. This substitution significantly alters the molecule's chemical properties, including its stability towards hydrolysis. The hydrolytic stability of phosphate isosteres is a critical aspect of their application in biochemistry and medicinal chemistry, as it determines their persistence in aqueous environments. nih.gov

The P-N bond in phosphoramidates and related compounds is susceptible to hydrolysis, and the rate of this cleavage is highly dependent on the pH of the medium. The reaction can be catalyzed by both acid and base. While specific kinetic data for the hydrolysis of this compound across various pH regimes is not detailed in the available literature, the general principles of phosphoramidate hydrolysis suggest that the stability of the P-N-P bridge would be lowest at acidic pH due to protonation of the nitrogen atom, which would make the phosphorus atoms more electrophilic and susceptible to nucleophilic attack by water. Conversely, in neutral or moderately alkaline conditions, the stability is expected to be greater. The inherent stability of the imidodiphosphate scaffold is crucial for its use as a component of non-hydrolyzable analogs of nucleotides and as a platform for catalyst design. acs.orgnih.gov

Coordination Chemistry of Tetraethyl Imidodiphosphate As a Ligand

Ligand Design Principles for Imidodiphosphate Scaffolds

The design of ligands based on imidodiphosphate scaffolds is guided by several key principles that allow for the tuning of their coordination properties. These principles are centered around the modification of the ligand's steric and electronic characteristics to achieve desired complex geometries and reactivity.

Dichalcogenated imidodiphosphinate ligands, with the general formula [R₂P(E)NP(E)R₂']⁻ where E can be O, S, or Se, exhibit remarkable structural diversity in their coordination compounds. This versatility is a direct result of several design factors:

Coordinating Flexibility : The P-N-P backbone of the imidodiphosphate ligand is not rigid, allowing it to adopt various conformations to accommodate the geometric preferences of different metal centers. This flexibility, combined with a large E···E "bite" distance (approximately 4 Å), enables the ligand to chelate to a single metal center or bridge multiple metal centers.

Nature of the Substituents (R groups) : The organic groups (R and R') attached to the phosphorus atoms significantly influence the ligand's properties. By varying these groups, it is possible to modulate the ligand's steric bulk and electronic character. For instance, bulky substituents can create a sterically hindered coordination pocket around the metal ion, influencing its coordination number and geometry.

Variety of Donor Atoms : The presence of different potential donor atoms (chalcogens and nitrogen) allows for multiple coordination modes. While the hard oxygen donors are typically preferred by hard metal ions, the softer sulfur or selenium analogs can be used to target softer metal centers.

The interplay of these design elements allows for the synthesis of metal complexes with a wide range of coordination sphere geometries, including square-planar, tetrahedral, and octahedral arrangements. This adaptability makes imidodiphosphate scaffolds attractive for various applications, from catalysis to materials science.

Metal Complexation Modalities and Coordination Geometries

Tetraethyl imidodiphosphate and its related imidodiphosphinate analogs exhibit diverse complexation behaviors, acting as versatile building blocks for the construction of both mononuclear and polynuclear metal complexes. The specific coordination mode adopted is influenced by the nature of the metal ion, the reaction stoichiometry, and the solvent system employed.

One of the key coordination modalities of imidodiphosphate ligands is their ability to act as a bridging ligand, connecting two or more metal centers to form multinuclear complexes. This bridging can occur in several ways, for example, through a μ₂-O,O' coordination mode where each phosphoryl oxygen binds to a different metal ion. This capability is fundamental to the formation of coordination polymers and extended network structures.

While the term "imido" refers to the [NR]²⁻ ligand, which can act as a bridging ligand in transition metal complexes, the deprotonated form of this compound, [(C₂H₅O)₂P(O)]₂N⁻, can also bridge metal centers through its oxygen atoms. The flexibility of the P-N-P linkage allows the two P=O groups to orient in a divergent manner, facilitating the connection to two separate metal ions. This leads to the formation of dimeric or polymeric structures, where the imidodiphosphate ligand acts as a linker. For instance, in some coordination polymers, the interconnectedness of secondary building units is facilitated by bridging ligands, which can lead to the formation of two-dimensional layers or three-dimensional supramolecular networks.

Imidodiphosphate ligands have been shown to coordinate to a wide array of transition metals, leading to complexes with diverse geometries. The coordination is typically through the two oxygen atoms of the phosphoryl groups, forming a stable six-membered chelate ring with the metal ion. The resulting coordination geometry is dependent on the metal ion's preferred coordination number and the steric demands of the ligands. For example, with Cu(II), square-planar complexes can be formed, while Zn(II) often yields tetrahedral geometries, and Ga(III) can accommodate three ligands to form an octahedral complex.

The interaction of imidodiphosphate ligands with lanthanide ions is also of significant interest due to the potential applications of lanthanide complexes in luminescence and magnetism. Lanthanide ions are hard Lewis acids and thus have a strong affinity for the hard oxygen donor atoms of the phosphoryl groups in this compound. The coordination of these ligands to lanthanide ions can lead to high coordination numbers, typically 8 or 9, which is characteristic of f-block elements.

While specific studies on this compound with lanthanides are not extensively detailed in the provided context, the coordination chemistry of analogous phosphonate and phosphoramidate ligands with lanthanides provides valuable insights. For instance, lanthanum(III) has been shown to form anionic tetrakis-complexes with carbacylamidophosphate ligands, which are also bidentate oxygen donors. In these complexes, the lanthanide ion is surrounded by four ligands, resulting in a coordination number of eight and a triangular dodecahedron geometry. The generally larger ionic radii of lanthanide ions compared to transition metals often result in the formation of complexes with higher coordination numbers.

Table 1: Examples of Coordination Geometries of Metal Complexes with Imidodiphosphinate Ligands

| Metal Ion | Ligand System | Coordination Geometry |

| Cu(II) | [Ph₂P(O)NP(O)Ph₂]⁻ | Square-planar |

| Zn(II) | [Ph₂P(O)NP(O)Ph₂]⁻ | Tetrahedral |

| Ga(III) | [Ph₂P(O)NP(O)Ph₂]⁻ | Octahedral |

| La(III) | Carbacylamidophosphate | Triangular dodecahedron |

This table is generated based on data for analogous imidodiphosphinate and phosphoramidate ligands.

The directional and predictable nature of coordination bonds makes them a powerful tool for the construction of complex supramolecular architectures. This compound, with its potential for both chelation and bridging, is a candidate for use as a building block in self-assembly processes. The formation of discrete, high-order structures such as coordination cages, as well as infinite coordination polymers, can be envisioned through the judicious selection of metal nodes and imidodiphosphate linkers.

The principles of supramolecular self-assembly rely on the geometric information encoded in the ligands and the coordination preferences of the metal ions. By combining a divergent ligand like this compound (in a bridging conformation) with a metal ion that provides specific coordination angles, it is possible to direct the formation of predictable and well-defined supramolecular structures. These assemblies can exhibit interesting properties, such as host-guest chemistry, where the cavities within the supramolecular framework can encapsulate smaller molecules.

While the direct use of this compound in complex supramolecular assemblies is an area of ongoing research, the fundamental principles of coordination-driven self-assembly are well-established. The versatility of the imidodiphosphate scaffold suggests its potential for creating novel functional materials through this bottom-up approach.

Advanced Computational and Theoretical Investigations of Tetraethyl Imidodiphosphate

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical methods are indispensable for accurately modeling the three-dimensional structure and conformational landscape of molecules like tetraethyl imidodiphosphate. These computational approaches allow for a detailed examination of geometric parameters and the relative energies of different spatial arrangements.

Density Functional Theory (DFT) stands as a robust and widely used method for the geometry optimization and conformational analysis of organophosphorus compounds. researchgate.net For this compound, DFT calculations are employed to locate the minimum energy structure by exploring the potential energy surface. This process involves systematically rotating the flexible bonds, such as the phosphorus-nitrogen (P-N) and phosphorus-oxygen (P-O) bonds, to identify the most stable conformer. The mechanism for the spiroacetalization of certain enol-ethers has been studied using QM/MM methods, which include exhaustive conformational analysis to compute enantioselectivity, highlighting the importance of such analyses for related organophosphate catalysts. researchgate.net

Geometry optimization with DFT provides precise information on key structural parameters. These calculations are critical for understanding the molecule's intrinsic geometry in the absence of external factors like solvent or crystal packing forces.

| Parameter | Description | Typical Predicted Value (Å or °) |

|---|---|---|

| P-N Bond Length | The distance between the phosphorus and nitrogen atoms. | ~1.67 - 1.70 |

| P=O Bond Length | The length of the double bond between phosphorus and oxygen. | ~1.47 - 1.49 |

| P-O (ester) Bond Length | The length of the single bond between phosphorus and the ethoxy oxygen. | ~1.58 - 1.61 |

| P-N-P Bond Angle | The angle formed by the two phosphorus atoms and the bridging nitrogen. | ~125 - 130 |

| O=P-N Bond Angle | The angle between the phosphoryl oxygen, the phosphorus atom, and the nitrogen atom. | ~110 - 115 |

Note: The values in Table 1 are representative and based on typical DFT results for similar organophosphorus compounds. Actual values may vary depending on the specific functional and basis set used.

While DFT is a workhorse for geometry optimization, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used for structural refinement. These methods, though more computationally expensive, can provide benchmark-quality data for critical structural parameters. For related complex molecules, structural features have been deduced with assistance from ab initio calculations. epdf.pub These refined calculations are particularly valuable for validating the results from more economical methods like DFT and for providing a more accurate representation of the molecular structure, which is essential for subsequent electronic property calculations.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Computational methods provide a suite of tools to analyze electron distribution, orbital energies, and reactivity indices.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. nih.govacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. Localized mainly on the imido nitrogen and phosphoryl oxygens. | Determines the molecule's ability to act as a nucleophile or electron donor. |

| LUMO | Lowest energy orbital without electrons. Likely localized around the phosphorus atoms. | Determines the molecule's ability to act as an electrophile or electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. |

The molecular electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). ESP maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. For nucleotide analogs related to imidodiphosphate, ESP surfaces show that a net negative charge is correlated with potent enzyme-ligand interactions. nih.gov

For this compound, the ESP map would show significant negative potential around the phosphoryl (P=O) oxygen atoms and the bridging imido nitrogen, identifying these as likely sites for interaction with electrophiles or for hydrogen bonding. The ethyl groups would exhibit a more neutral or slightly positive potential.

In addition to ESP maps, calculating atomic charges (e.g., using Mulliken, Hirshfeld, or Natural Population Analysis) quantifies the electron distribution. Studies on the parent imidodiphosphate (PNP) have shown that the charge on the nucleophilic oxygen is a key determinant of its reactivity. acs.org The protonation state of the imido nitrogen (P-NH-P) significantly influences this charge distribution. acs.orgnih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.

Global reactivity descriptors are properties of the molecule as a whole. They are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a general measure of the molecule's stability and reactivity.

Local reactivity descriptors , such as the Fukui function, pinpoint specific reactive sites within the molecule. The Fukui function, f(r), measures the change in electron density at a particular point when the total number of electrons in the system changes. nih.gov

f+(r) indicates the propensity of a site to undergo a nucleophilic attack (reactivity towards an electron donor).

f-(r) indicates the propensity of a site to undergo an electrophilic attack (reactivity towards an electron acceptor).

Computational studies on imidodiphosphate analogs have successfully used Fukui functions to identify the most nucleophilic oxygen atom, demonstrating the predictive power of this approach for understanding reaction mechanisms. nih.govacs.org For this compound, such analysis would likely identify the phosphoryl oxygens and the imido nitrogen as the most reactive sites, with their relative reactivity depending on the specific reaction conditions and the protonation state of the molecule.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness; measures the polarizability of a molecule. |

| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons. | Identifies the most reactive atomic sites for nucleophilic (f+) and electrophilic (f-) attack. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions at an atomic level. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational dynamics, interactions with solvents and other molecules, and its behavior at interfaces. These simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be tracked over time.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is significantly influenced by its intermolecular interactions and the effects of solvation. MD simulations can elucidate the nature of these interactions, which are primarily governed by electrostatic forces, hydrogen bonding, and van der Waals forces.

In a solvent, the imidodiphosphate moiety can engage in hydrogen bonding through the N-H group and the phosphoryl oxygens. The ethyl groups, being nonpolar, will primarily exhibit weaker van der Waals interactions. Understanding these interactions is crucial for predicting the compound's solubility, reactivity, and transport properties in different media.

Solvation effects can be modeled explicitly, by including solvent molecules in the simulation box, or implicitly, using a continuum model to represent the solvent. nih.govacs.org Explicit solvent simulations provide a more detailed picture of the local solvent structure around the solute and specific solute-solvent interactions. For instance, in an aqueous environment, water molecules would be expected to form a structured hydration shell around the polar regions of this compound. The strength and dynamics of these interactions can be quantified through analyses of radial distribution functions and hydrogen bond lifetimes obtained from the MD trajectories.

Research on related imidodiphosphate compounds in biological systems has highlighted the importance of the protonation state of the bridging nitrogen and its interaction with the surrounding environment, including water molecules and metal ions. nih.govacs.org While specific MD simulation data for this compound is not extensively available in the literature, the principles from these studies can be applied. Such simulations would involve placing a molecule of this compound in a periodic box filled with a chosen solvent and simulating the system's evolution over time. The resulting data would provide a microscopic view of how the solvent molecules arrange themselves around the solute and the energetic contributions of these interactions.

Adsorption Behavior and Chemisorption Energetics

The interaction of this compound with surfaces is critical for applications such as catalysis, surface modification, and as a component in material formulations. MD simulations can be employed to investigate the adsorption behavior of the molecule on various substrates, distinguishing between physisorption (driven by weaker intermolecular forces) and chemisorption (involving the formation of chemical bonds).

For example, the adsorption of organophosphates on metal oxide surfaces is a topic of significant interest. MD simulations could model the interface between this compound and a surface like titania or alumina. By analyzing the simulation trajectories, one could determine the preferred orientation of the molecule on the surface, the distance of closest approach, and the key functional groups involved in the interaction.

Chemisorption energetics can be further explored using quantum mechanics/molecular mechanics (QM/MM) methods. In this hybrid approach, the region of chemical bond formation (e.g., the imidodiphosphate headgroup and the surface atoms) is treated with a high level of quantum mechanical theory, while the rest of the system is described by a classical force field. This allows for an accurate calculation of the energy changes associated with bond breaking and formation during the adsorption process. While specific studies on this compound are scarce, research on the adsorption of other organic phosphates on mineral surfaces demonstrates the utility of these computational methods. researchgate.net

Computational Spectroscopy for Spectral Interpretation and Validation

Computational spectroscopy is a vital tool for predicting and interpreting the spectra of molecules, providing a direct link between theoretical models and experimental measurements. For this compound, computational methods can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra, aiding in its characterization and the analysis of its structural and electronic properties.

Infrared and Nuclear Magnetic Resonance Spectra Prediction

Infrared (IR) Spectra Prediction:

Predicted IR spectra can be calculated from first principles using methods like density functional theory (DFT). These calculations involve computing the vibrational frequencies of the molecule and their corresponding intensities. The predicted spectrum can then be compared with experimental IR spectra to validate the computed geometry and assign the observed vibrational bands to specific molecular motions. For this compound, key vibrational modes would include the P=O stretching, P-O-C stretching, N-H bending and stretching, and various vibrations of the ethyl groups. While specific simulated IR spectra for this compound are not readily found in the literature, the methodology is well-established for organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectra Prediction:

NMR spectroscopy is a powerful technique for elucidating molecular structure. Computational methods can predict NMR chemical shifts and coupling constants, which are highly sensitive to the local electronic environment of the nuclei. An early study on the proton binding sites in imidodiphosphate and its derivatives, including this compound, utilized ¹⁵N and ¹⁷O NMR spectroscopy, complemented by computational insights. acs.org

The study investigated the protonation state of the bridging nitrogen atom. By comparing the NMR data of the neutral and anionic forms of these compounds, it was possible to determine the site of protonation. For this compound, the key NMR active nuclei are ¹H, ¹³C, ³¹P, and ¹⁵N (if isotopically enriched).

Below is a table summarizing the expected types of proton and phosphorus signals for this compound, based on its structure. The exact chemical shifts would require specific computational predictions.

| Nucleus | Environment | Expected Signal | Expected Multiplicity |

| ¹H | -CH₃ | Triplet | |

| ¹H | -CH₂- | Multiplet | |

| ¹H | N-H | Broad Singlet | |

| ³¹P | P | Singlet (proton decoupled) |

This table is illustrative. Actual spectra may show more complex splitting patterns due to P-H and H-H couplings.

More advanced computational studies could involve QM/MM approaches to model the effect of the solvent on the NMR parameters, providing a more accurate prediction for comparison with experimental data obtained in solution. nih.gov

State of the Art Analytical Methodologies for Tetraethyl Imidodiphosphate Research

Spectroscopic Techniques for In-Situ Reaction Monitoring

In-situ reaction monitoring is crucial for understanding the kinetics and mechanisms of chemical reactions involving tetraethyl imidodiphosphate. spectroscopyonline.com Spectroscopic methods that allow for real-time analysis without disturbing the reaction mixture are particularly valuable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁷O, ³¹P)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of organophosphorus compounds in solution. acs.orgnih.gov Its ability to provide detailed information at the atomic level makes it indispensable for characterizing this compound and monitoring its reactions. cardiff.ac.ukresearchgate.netrsc.org

The naturally abundant and spin-active ³¹P nucleus is a particularly useful probe, offering high sensitivity and a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom. nih.gov This makes ³¹P NMR ideal for distinguishing between different phosphorus-containing species that may be present in a reaction mixture, such as reactants, intermediates, and products. nih.gov Changes in chemical shifts and coupling constants over time can provide quantitative kinetic data. nih.gov

In addition to ³¹P NMR, other nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁷O provide complementary structural information. For instance, ¹H and ¹³C NMR are used to characterize the ethyl groups in this compound, while ¹⁵N NMR can directly probe the nitrogen atom of the imidodiphosphate backbone. The use of advanced multi-dimensional NMR techniques can further aid in the complete structural elucidation of complex reaction products and intermediates.

Recent advancements in NMR technology, such as zero-field NMR, offer new possibilities for studying organophosphorus compounds by measuring spin-spin couplings with high resolution, providing unique insights into molecular structure and function. acs.orgnih.gov

Table 1: Key NMR Nuclei for this compound Research

| Nucleus | Natural Abundance (%) | Spin (I) | Information Provided |

| ¹H | 99.98 | 1/2 | Characterization of ethyl groups, reaction kinetics. |

| ¹³C | 1.1 | 1/2 | Structural information on the carbon backbone. |

| ¹⁵N | 0.37 | 1/2 | Direct probing of the imidodiphosphate nitrogen. |

| ¹⁷O | 0.038 | 5/2 | Information on the phosphoryl and bridging oxygen atoms. |

| ³¹P | 100 | 1/2 | Highly sensitive probe of the phosphorus chemical environment, speciation, and kinetics. nih.gov |

Real-Time Infrared (IR) and Raman Spectroscopy

Real-time Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring chemical reactions by tracking changes in vibrational modes of molecules. acs.orgnih.gov These methods are complementary and can provide a wealth of information about the functional groups present in a reaction mixture. researchgate.net

For this compound, IR and Raman spectroscopy can monitor the characteristic vibrations of the P-O, P=O, and P-N-P bonds. The stretching and bending frequencies of these groups are sensitive to their chemical environment and can be used to follow the progress of a reaction. For instance, the formation or consumption of specific bonds can be tracked by the appearance or disappearance of their corresponding vibrational bands. sci-hub.st

Attenuated Total Reflectance (ATR) IR spectroscopy is particularly well-suited for in-situ monitoring as it allows for direct measurement of the reaction solution without the need for sample preparation. spectroscopyonline.com Raman spectroscopy, being less sensitive to aqueous media, is advantageous for studying reactions in aqueous solutions. researchgate.net The combination of both techniques can provide a more complete picture of the reaction dynamics. jmaterenvironsci.com

Table 2: Characteristic Vibrational Frequencies for Imidodiphosphate Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |

| P=O Stretch | 1200 - 1300 | IR, Raman |

| P-O-C Stretch | 1000 - 1150 | IR, Raman |

| P-N-P Asymmetric Stretch | 900 - 980 | IR |

| P-N-P Symmetric Stretch | 600 - 750 | Raman |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a sample. mt.comslideshare.netucdavis.edu While this compound itself may not have strong chromophores in the UV-Vis range, this technique can be employed indirectly to monitor reactions. mdpi.com

One common application is to follow the concentration of a reactant or product that does absorb in this region. Alternatively, a colored indicator that reacts with a component of the reaction mixture can be used. For phosphate-containing compounds, a well-established method involves the formation of a colored complex, such as molybdenum blue, whose concentration can be directly correlated with the phosphate (B84403) concentration. bergbuilds.domainssemanticscholar.org This method, however, is typically used for quantitative analysis of the final product rather than for real-time monitoring of the reaction kinetics of this compound synthesis.

Advanced Mass Spectrometry (MS) for Molecular Identification and Kinetics

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive and selective method for identifying and quantifying compounds in a mixture.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as organophosphorus compounds. wikipedia.orgyoutube.com ESI-MS allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and enabling the detection of intact molecular ions and reaction intermediates. nih.govuvic.ca

In the context of this compound research, ESI-MS is invaluable for identifying transient intermediates that may be present at low concentrations during a reaction. nih.gov By coupling ESI-MS to a reaction vessel, it is possible to obtain real-time information about the species present in the reaction mixture, providing crucial insights into the reaction mechanism. Negative-ion mode ESI-MS is often employed for the analysis of phosphate-containing compounds.

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) for Online Analysis

Pressurized Sample Infusion (PSI) is a technique that allows for the continuous introduction of a sample from a reaction flask directly into the ESI source of a mass spectrometer. acs.orgyoutube.comresearchgate.net This is achieved by applying a slight overpressure of an inert gas to the reaction vessel, which pushes the solution through a capillary into the mass spectrometer. uvic.ca

PSI-ESI-MS is a powerful tool for online, real-time monitoring of chemical reactions, including those involving air- and moisture-sensitive compounds like many organophosphorus reagents. acs.orguvic.ca This technique provides a continuous stream of data on the evolution of reactants, intermediates, and products over time, enabling the detailed study of reaction kinetics and mechanisms. The ability to monitor reactions under various conditions, such as different temperatures, makes PSI-ESI-MS a versatile tool for optimizing reaction conditions. uvic.ca

Table 3: Comparison of Analytical Techniques for this compound Research

| Technique | Information Obtained | Advantages | Limitations |

| NMR Spectroscopy | Detailed structural information, quantification, kinetics. acs.orgnih.gov | Non-invasive, quantitative. cardiff.ac.uk | Lower sensitivity compared to MS, longer acquisition times. |

| IR/Raman Spectroscopy | Functional group identification, reaction progress. acs.orgresearchgate.net | Real-time monitoring, complementary information. spectroscopyonline.com | Can be difficult to interpret complex spectra, potential for overlapping bands. |

| UV-Visible Spectroscopy | Indirect concentration measurement. mt.commdpi.com | Simple, inexpensive. | Limited applicability for non-chromophoric compounds. |

| ESI-MS | Molecular weight determination, identification of intermediates. wikipedia.orgnih.gov | High sensitivity and selectivity, soft ionization. uvic.ca | May not be quantitative without standards, potential for ion suppression. |

| PSI-ESI-MS | Real-time reaction kinetics, mechanistic insights. acs.orgresearchgate.net | Continuous online monitoring, suitable for air-sensitive reactions. uvic.ca | Requires specialized setup, potential for capillary blockage. |

Ion Mobility-Mass Spectrometry (IMS-MS) for Separation and Characterization

Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds a powerful dimension of separation to traditional mass spectrometry. In IMS-MS, ions are separated in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. This separation occurs on a millisecond timescale, prior to mass analysis. nih.gov The technique is particularly advantageous for resolving complex mixtures, as it can distinguish between isomers and isobars—compounds that have the same nominal mass but different structures—which would be indistinguishable by mass spectrometry alone. nih.govbeyondpesticides.orgumn.edu

For this compound, IMS-MS offers the potential to separate the target molecule from structurally similar impurities or isomers that may arise during synthesis. The output of an IMS-MS experiment includes a collision cross section (CCS) value, which is a physicochemical property related to the ion's rotationally averaged surface area. This provides a higher degree of confidence in compound identification.

Illustrative Data: Hypothetical IMS-MS Separation The following interactive table illustrates how IMS-MS could differentiate this compound from a potential structural isomer. The distinct drift times and calculated CCS values would allow for their unambiguous identification even if they co-eluted chromatographically.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Hypothetical Drift Time (ms) | Hypothetical CCS (Ų) | Notes |

|---|---|---|---|---|---|

| This compound | C8H21N2O6P2 | 303.0878 | 15.2 | 165.4 | Target analyte. |

| Isomer A (Hypothetical) | C8H21N2O6P2 | 303.0878 | 15.9 | 172.1 | A structural isomer with a less compact shape, leading to a longer drift time and larger CCS value. |

Multiple Reaction Monitoring (MRM) for Quantitative Analysis

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry technique used for targeted quantification. nih.gov It is performed on a triple quadrupole mass spectrometer, which acts as a sequence of two mass filters. The first quadrupole (Q1) is set to select a specific parent ion (the precursor ion) corresponding to the analyte of interest. This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to monitor for a specific fragment ion (the product ion).

This precursor-product ion transition is a unique signature for the target molecule, providing exceptional selectivity and reducing chemical noise. This allows for accurate quantification of compounds at very low levels, even in complex matrices. mdpi.com An MRM assay could be developed for this compound to achieve precise and robust quantification in various experimental or environmental samples.

Illustrative Data: Hypothetical MRM Parameters for this compound This table shows potential parameters for an MRM-based quantitative method for this compound. Multiple transitions can be monitored for the same compound to increase the certainty of identification and quantification.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Transition Type |

|---|---|---|---|---|---|

| This compound | 304.1 [M+H]⁺ | 196.1 | 50 | 25 | Quantifier |

| This compound | 304.1 [M+H]⁺ | 168.1 | 50 | 30 | Qualifier |

Process Analytical Technologies (PAT) for Chemical Process Understanding

Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies, for designing, analyzing, and controlling manufacturing processes through the measurement of Critical Process Parameters (CPPs) which affect Critical Quality Attributes (CQAs). The goal of PAT is to build quality into a product from the start ("Quality by Design") by understanding and controlling the manufacturing process in real time. This approach marks a shift from relying solely on end-product testing to a more dynamic and science-based method of quality assurance.

Integration of Multi-Modal Analytical Tools for Comprehensive Monitoring

A core principle of PAT is the integration of various analytical tools to gain a holistic view of a chemical process. This multi-modal approach involves using several different analytical techniques, often in-line or on-line, to monitor different aspects of a reaction simultaneously. For the synthesis of this compound, one might combine spectroscopic tools like Raman or Fourier-Transform Infrared (FTIR) spectroscopy with other sensors. nih.gov For example, a spectroscopic probe could monitor the concentration of reactants and the formation of the product, while other sensors simultaneously track process parameters like temperature, pressure, and pH. This integration provides a rich dataset that allows for a comprehensive understanding of the process. nih.govnih.gov

Illustrative Data: PAT Multi-Modal Monitoring Strategy The following table outlines a potential combination of analytical tools for monitoring the synthesis of this compound.

| Process Parameter | Analytical Tool | Measurement Location | Purpose |

|---|---|---|---|

| Reactant/Product Concentration | Raman Spectroscopy | In-line (immersion probe) | Monitor reaction progress and endpoint. |

| Reaction Temperature | Thermocouple | In-line | Ensure optimal reaction conditions and safety. |

| Byproduct Formation | FTIR Spectroscopy | On-line (flow cell) | Detect and quantify key byproducts. |

| pH/Acidity | pH Sensor | In-line | Control reaction environment. |

Application in Reaction Kinetics and Mechanism Elucidation

The data-rich environment created by PAT is ideal for detailed studies of reaction kinetics and mechanisms. By continuously monitoring the concentrations of reactants, intermediates, and products throughout a reaction, researchers can develop accurate kinetic models. For the synthesis of this compound, this would involve using real-time data to determine reaction rates, identify rate-limiting steps, and understand the influence of variables such as temperature and catalyst concentration. This deep process understanding is invaluable for optimizing reaction conditions to maximize yield and purity while minimizing reaction time and byproduct formation.

Real-Time and In-line Monitoring Strategies

Real-time and in-line monitoring are the practical applications of the PAT framework. mdpi.com This involves placing analytical probes directly into the reaction vessel or process stream, providing continuous data without the need for manual sampling and offline analysis. This approach minimizes process disturbances and delays, enabling immediate detection of deviations from the desired state. For a process like the production of this compound, an in-line spectroscopic probe could offer a continuous feed of concentration data. This allows for automated process control, where adjustments can be made instantly to maintain the process within its optimal window, ensuring consistent product quality and facilitating concepts like real-time release testing.

Derivatization and Functionalization Strategies for Tetraethyl Imidodiphosphate Scaffolds

Synthetic Approaches for Modifying the Imidodiphosphate Core

The core structure of tetraethyl imidodiphosphate, characterized by the P(O)-N(H)-P(O) linkage, offers several avenues for synthetic modification. While direct derivatization of this compound is not extensively documented, established principles in organophosphorus chemistry allow for the postulation of viable synthetic routes. Key strategies would likely revolve around the substitution at the nitrogen atom or modification of the phosphate (B84403) groups themselves.

One potential approach involves the N-alkylation or N-arylation of the imidodiphosphate bridge. This could be achieved by deprotonating the N-H group with a suitable base to form a nucleophilic nitrogen center, which can then be reacted with various electrophiles such as alkyl halides or aryl halides. The choice of base would be critical to avoid cleavage of the P-N or P-O bonds.

Another strategy focuses on modifying the ethoxy groups. Hydrolysis, either partial or complete, of the ethyl esters could yield the corresponding phosphonic acids. nih.gov These acidic functionalities can then serve as handles for further reactions, such as re-esterification with different alcohols to introduce new side chains or conversion to phosphonyl chlorides to create more reactive intermediates for amide or other linkages. nih.gov

Drawing parallels from the synthesis of other phosphate derivatives, enzymatic catalysis presents a powerful tool for selective modification under mild conditions. researchgate.net Enzymes involved in phosphorus chemistry, such as phosphotransferases, could potentially be engineered to act on the this compound scaffold, offering high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods. researchgate.net

Introduction of Diverse Chemical Functionalities (e.g., Silyl (B83357) Esters)

The introduction of silyl esters onto phosphate-containing molecules is a well-established method for protection or for modifying solubility and reactivity. researchgate.netgoogle.com This strategy can be directly applied to the this compound scaffold. The reaction of a phosphate or phosphonic acid with a trialkylchlorosilane is a common method for forming silyl esters. researchgate.net For this compound, this would likely first require controlled hydrolysis of one or more of the ethyl ester groups to generate the prerequisite phosphoric acid moieties.

A particularly efficient method for silyl ester synthesis involves reacting disodium (B8443419) dihydrogen diphosphate (B83284) with a trialkylchlorosilane in a multiphase system using formamide (B127407) as a solvent aid. researchgate.net This approach yields tetrakis(trialkylsilyl) diphosphate quantitatively and allows for subsequent partial or complete hydrolysis without cleaving the P-O-P bond. researchgate.net A similar strategy could be adapted for an imidodiphosphate, potentially allowing for the selective silylation of the terminal phosphate groups.

The resulting silyl esters are valuable synthetic intermediates. The Si-O-P bond is labile under specific conditions, particularly in the presence of fluoride (B91410) ions or protic solvents, allowing for easy deprotection. nih.govgoogle.com This reactivity can be harnessed to deliver the phosphate moiety to other molecules. For instance, silyl-protected phosphates can react with electrophilically activated alkyl derivatives to form new P-O-C bonds. google.com

| Silylating Agent | Substrate Type | Typical Reaction Conditions | Resulting Functionality |

| Trialkylchlorosilane | Phosphoric/Phosphonic Acids | Base (e.g., Triethylamine), Aprotic Solvent | Trialkylsilyl Ester |

| Hexamethyldisiloxane (HMDSO) | Phosphorus Pentoxide | Heat | Trimethylsilyl Ester Mixtures |

| Iodotrimethylsilane | Phosphate/Phosphonate Esters | Aprotic Solvent | Silyl Ester (via dealkylation) |

This interactive table summarizes common silylating agents and their application in modifying phosphate-containing compounds, which could be analogously applied to this compound.

Preparation of Non-Hydrolyzable and Stable Analogs

A significant challenge in the application of phosphate-based molecules, including imidodiphosphates, is their susceptibility to enzymatic or chemical hydrolysis. Replacing the labile P-O-P or P-N-P linkages with more robust isosteres is a key strategy to enhance stability.

One of the most successful approaches is the replacement of the bridging oxygen or nitrogen atom with a methylene (B1212753) group (CH₂), creating a methylenebisphosphonate. google.com These analogs, such as the non-hydrolyzable ATP analog AMPPCP, are resistant to phosphohydrolases. google.com The synthesis of such analogs for this compound would involve constructing the P-CH₂-P core from appropriate building blocks. For instance, phosphoramidite (B1245037) analogs of modified cyclotriphosphates can provide access to a variety of β,γ-modified nucleoside triphosphates, including those with NH, CH₂, CCl₂, and CF₂ replacements for the bridging oxygen. researchgate.net This methodology could hypothetically be adapted to synthesize stable analogs of this compound.

Another strategy involves the creation of C-phosphonates, where the phosphate ester linkage (P-O-C) is replaced by a more stable P-C bond. This has been successfully demonstrated in the synthesis of non-hydrolyzable mimics of glycosylphosphatidylinositol (GPI) anchors. nih.gov These C-phosphonate GPI analogs were shown to be resistant to the action of phosphatidylinositol-specific phospholipase C. nih.gov Applying this concept to this compound would entail replacing one of the P-O-Et ester linkages with a direct P-C bond, a significant synthetic challenge that would yield a highly stabilized derivative.

The stability of the imidodiphosphate bond itself is a consideration. While generally more stable than a pyrophosphate bond, the P-N bond can still be cleaved. Studies on adenylyl-5'-yl imidodiphosphate (AMP-PNP) have shown that it can undergo spontaneous rearrangement and degradation in aqueous solution. nih.gov Therefore, the development of truly stable analogs must consider the entire scaffold, including the core P-N-P linkage and the terminal ester groups.

| Analog Type | Modified Linkage | Key Feature | Example from Literature |

| Methylenebisphosphonate | P-CH₂-P instead of P-O-P | Resistance to phosphohydrolases | AMPPCP (ATP analog) google.com |

| C-Phosphonate | P-C instead of P-O-C | Resistance to phospholipases nih.gov | GPI anchor mimics nih.gov |

| Thio-imidodiphosphate | P-S-P or P(S) | Altered electronic properties and stability | Not specified, but a common phosphate modification |

| Imidodiphosphate with N-substitution | P-N(R)-P instead of P-N(H)-P | Blocks N-H reactivity, steric hindrance | Hypothetical based on N-alkylation principles |

This interactive table presents different strategies for creating non-hydrolyzable analogs of phosphate compounds, with potential applications for enhancing the stability of this compound.

Broader Academic Applications and Future Research Directions

Contributions to Advanced Catalysis Science

The core structure of Tetraethyl imidodiphosphate, featuring a P-N-P backbone, offers a versatile platform for the design of new catalysts.

The development of highly selective catalysts is a cornerstone of modern chemical synthesis. While specific studies on this compound are not prominent, related imidodiphosphorimidate catalysts have been designed for challenging enantioselective transformations. researchgate.net Research into this compound could focus on its utility as a ligand for metal-based homogeneous catalysts or as a precursor for purely organic catalysts. rsc.orgd-nb.info The ethyl groups would offer specific steric and electronic influences that could be tailored to achieve high selectivity in various reactions. nih.govmdpi.com

The search for new chemical reactions is a continuous effort in catalysis science. researchgate.net The unique coordination environment provided by imidodiphosphate ligands can stabilize novel metal complexes, potentially enabling unprecedented catalytic transformations. Future research could investigate the ability of this compound-metal complexes to catalyze reactions such as C-H activation, dinitrogen functionalization, or other challenging bond-forming processes. The electronic properties of the imidodiphosphate backbone could be key to accessing new reactive intermediates.

Green chemistry principles emphasize the development of environmentally benign chemical processes. rsc.orgnih.gov Catalysts derived from this compound could contribute to this goal by enabling reactions to proceed under milder conditions, with higher atom economy, and using less hazardous substances. rsc.org For instance, such catalysts might be effective in the conversion of biomass-derived feedstocks or the activation of carbon dioxide. rsc.org

Impact on Materials Science and Engineering

The imidodiphosphate framework could also serve as a building block for advanced materials with tailored properties.

Computational modeling is a powerful tool for predicting the properties of yet-to-be-synthesized materials. chemrxiv.org Theoretical studies on this compound could predict its self-assembly behavior and its potential to form novel supramolecular structures or coordination polymers. These in-silico investigations could guide the synthesis of new materials with specific electronic, optical, or porous properties.

Immobilizing catalytic species onto solid supports is a key strategy for developing robust and recyclable heterogeneous catalysts. rsc.org this compound could be used as a precursor to synthesize functional materials where the imidodiphosphate unit is integrated into a larger framework, such as a metal-organic framework (MOF) or a porous polymer. nih.govmdpi.com These materials could exhibit catalytic activity for a range of organic transformations, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Significance in Biochemical and Enzymatic Research

This compound holds considerable significance in the realms of biochemical and enzymatic research, primarily serving as a crucial tool to investigate the intricacies of enzyme mechanisms and to facilitate the creation of novel biochemical analogs. Its structural similarity to pyrophosphate, combined with its resistance to hydrolysis, makes it an invaluable molecular probe.

A primary application of this compound and its de-esterified form, imidodiphosphate (PNP), is as a non-hydrolyzable analog of pyrophosphate (PPi). This property allows researchers to study the binding and conformational changes within an enzyme's active site without the complication of the substrate being consumed.

One notable area of research is its use in studying H+-pumping membrane pyrophosphatases (H+-PPases). These enzymes are vital for energy conversion in various organisms. By using imidodiphosphate and other non-hydrolyzable PPi analogs, researchers have been able to investigate the kinetics of inhibitor binding and demonstrate concepts like negative cooperativity between the two active sites of the homodimeric enzyme. mdpi.com For instance, studies on the H+-PPase from Desulfitobacterium hafniensee revealed that the binding of an inhibitor to one active site affects the substrate binding and catalytic activity of the other. mdpi.com

Furthermore, imidodiphosphate has been instrumental in understanding the reverse reaction of DNA polymerases, known as pyrophosphorolysis. In studies of DNA polymerase β, substituting the bridging oxygen of the substrate with an imido group (as in imidodiphosphate) dramatically altered the chemical equilibrium, favoring the reverse reaction. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations suggest that the increased nucleophilicity of the reactive oxygen in the tautomeric form of imidodiphosphate contributes to this rapid reverse reaction. nih.govacs.org The use of 15N and 17O-enriched samples of this compound has also enabled NMR studies to determine the proton binding sites and tautomeric structures, providing deeper insights into its interactions within enzyme active sites. researchgate.netacs.orgresearchgate.net

The following table summarizes key enzymatic systems where this compound or its derivatives have been used as probes:

| Enzyme System | Research Focus | Key Findings | Citations |

| H+-pumping membrane pyrophosphatase | Enzyme kinetics, cooperativity | Demonstrated negative cooperativity in inhibitor binding to the two active sites. | mdpi.comresearchgate.net |

| DNA Polymerase β | Reverse reaction mechanism (pyrophosphorolysis) | The imido-moiety substitution favors the reverse reaction due to altered chemical properties. | nih.govacs.org |

| Staphylococcal Nuclease | Catalytic mechanism | Used to probe the role of active site residues. | researchgate.net |

| Adenosine-5′-phosphosulfate (APS) reductase | Ligand binding determinants | Used as part of a panel of nucleotide analogs to define essential chemical groups for molecular recognition. | nih.gov |

This compound serves as a precursor or a structural template for the synthesis of more complex, modified biochemical analogs. These analogs are designed to probe specific aspects of enzyme function or to act as inhibitors. For example, adenosine (B11128) 5'-[α,β-N-methylimido]diphosphate has been synthesized from N-methylimidodiphosphate, which itself is derived from the hydrolysis of N-methylimidodiphosphoryl tetrachloride. researchgate.net Such analogs, with systematic modifications, help in dissecting the binding determinants of enzymes like M. tuberculosis APS reductase by evaluating how changes in the nucleotide structure affect binding affinity. nih.gov

The synthesis of these analogs can be complex. One reported synthetic route to this compound involves the reaction of diethyl chlorophosphate with ammonia (B1221849) to form diethyl phosphoramidate, followed by a series of reactions to generate the final product. ethz.ch An alternative and more atom-efficient synthesis involves a Staudinger reaction with a phosphorazidate intermediate. researchgate.netresearchgate.net These synthetic methodologies are crucial for producing the necessary quantities and variations of these biochemical probes for research.

Emerging Research Avenues and Interdisciplinary Studies

While the primary application of this compound has been in fundamental biochemical research, emerging trends in chemical synthesis and process engineering are opening new avenues for its application and for the optimization of its production.

The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offer significant advantages for the synthesis of compounds like this compound and its analogs. escholarship.org Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and increased safety, especially when dealing with hazardous reagents or intermediates. acs.org

Although specific studies detailing the flow synthesis of this compound are not yet prominent in the literature, the multi-step syntheses reported for this compound and its analogs could benefit from this technology. ethz.chresearchgate.net The integration of flow reactors could streamline the production process, enabling easier scale-up and the potential for automated synthesis of a library of related analogs for high-throughput screening in drug discovery or biochemical studies. escholarship.org

The move towards more data-rich and automated chemical manufacturing is driving the need for advanced process understanding and optimization. For the synthesis of specialty chemicals like this compound, this involves the use of Process Analytical Technology (PAT) to monitor reactions in real-time. mdpi.com This allows for precise control over the reaction and facilitates the development of robust and efficient manufacturing processes.

Advanced modeling and optimization strategies, including the use of machine learning and quantum computing-assisted approaches, are being developed to enhance process synthesis. researchgate.net While direct application to this compound synthesis is not yet documented, these methodologies hold the potential to significantly improve the efficiency, sustainability, and cost-effectiveness of its production. By creating detailed kinetic and process models, it would be possible to identify optimal reaction conditions and reactor configurations, leading to a more streamlined and reliable supply of this important biochemical tool.

Q & A

Basic Research Questions

What are the established synthetic routes for tetraethyl imidodiphosphate, and how do reaction conditions influence yield?

This compound is synthesized via nucleophilic substitution reactions. A common method involves reacting imidodiphosphate precursors with tetraethyl pyrophosphate (TEPP) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine (Et3N) as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) is critical to optimize reaction time (typically 48–72 hours) and minimize hydrolysis byproducts . Post-synthesis purification employs column chromatography to isolate the product, achieving yields of ~60–75% under controlled conditions.

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- <sup>31</sup>P NMR Spectroscopy : Essential for confirming phosphorus connectivity. The imidodiphosphate backbone shows distinct chemical shifts at δ ~−10 to −15 ppm for P–N–P linkages, differentiating it from pyrophosphate analogs .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 291.2) and detects hydrolytic degradation products .

- FT-IR Spectroscopy : Identifies P=O (1250–1300 cm<sup>−1</sup>) and P–N (950–1050 cm<sup>−1</sup>) vibrational bands .

What precautions are necessary for handling this compound in laboratory settings?

- Stability : Store at −20°C in anhydrous conditions to prevent hydrolysis. Avoid exposure to moisture or acidic/basic environments .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity inferred from structural analogs like TEPP. Emergency protocols for spills include neutralization with sodium bicarbonate and evacuation .

How is this compound utilized as an ATP analog in enzyme inhibition studies?

This compound mimics ATP’s triphosphate moiety but resists enzymatic hydrolysis due to its P–N–P linkage. It is used to trap enzymes like kinases or ATPases in intermediate states for structural studies (e.g., X-ray crystallography). For example, it inhibits myosin ATPase activity without inducing conformational changes, enabling mechanistic insights .

Advanced Research Questions

How can NMR spectroscopy resolve structural dynamics of this compound in enzyme-bound states?

<sup>17</sup>O and <sup>15</sup>N NMR provide insights into metal coordination and hydrogen bonding in enzyme complexes. For instance, <sup>15</sup>N-labeled imidodiphosphate reveals protonation states of nitrogen atoms in catalytic pockets, aiding in mapping enzyme active sites . Comparative studies with ATP analogs (e.g., AMP-PNP) highlight differences in binding affinities and transition-state stabilization .

What strategies address contradictory data in catalytic applications of this compound?

Contradictions in catalytic efficiency (e.g., variable inhibition constants Ki) arise from differences in enzyme isoforms or buffer conditions. Mitigation strategies include:

- Standardized Assays : Use high-throughput phosphate determination methods (e.g., malachite green assay) to quantify hydrolytic stability across pH (6.5–8.5) and temperature (4–37°C) gradients .

- Control Experiments : Pre-treat enzymes with EDTA to rule out metal ion interference .

How does this compound compare to methylene-diphosphate (AMP-PCP) in allosteric modulation studies?

Unlike AMP-PCP, this compound’s imido group enhances hydrogen-bonding capacity, making it superior for stabilizing enzyme-cofactor interactions. For example, in hexokinase studies, it exhibits 3-fold higher binding affinity (Kd = 12 µM vs. 35 µM for AMP-PCP) due to P–N–P flexibility .

What experimental approaches assess the hydrolytic stability of this compound under physiological conditions?

- Kinetic Monitoring : Use <sup>31</sup>P NMR to track hydrolysis rates in buffered solutions (pH 7.4, 37°C). Half-life ranges from 16 hours (aqueous) to >1 month (lyophilized) .

- Enzymatic Challenges : Incubate with alkaline phosphatase to quantify resistance to enzymatic cleavage. Less than 5% degradation after 24 hours confirms stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.